molecular formula C6H11ClO2 B093202 tert-Butyl chloroacetate CAS No. 107-59-5

tert-Butyl chloroacetate

Cat. No.: B093202
CAS No.: 107-59-5
M. Wt: 150.6 g/mol
InChI Key: KUYMVWXKHQSIAS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl chloroacetate can be synthesized through the reaction of chloroacetyl chloride with tert-butanol in the presence of a base such as N,N-dimethylaniline. The reaction is typically carried out at temperatures below 30°C to control the exothermic nature of the process. The product is then purified by washing and drying, followed by fractional distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, this compound can be produced by the addition of chloroacetic acid to isobutene in a closed vessel under pressure. This reaction is carried out in the absence of catalysts and solvents at temperatures ranging from 80°C to 110°C over a period of 1 to 12 hours. The product mixture is then cooled and distilled under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Acid-Catalyzed Esterification

Chloroacetic acid reacts with isobutylene in the presence of a strong acid ion-exchange resin (e.g., KC116/117) under mild conditions (20–35°C) using dichloromethane as a solvent .
Reaction :

C2H3ClO2+C4H8H+C6H11ClO2\text{C}_2\text{H}_3\text{ClO}_2+\text{C}_4\text{H}_8\xrightarrow{\text{H}^+}\text{C}_6\text{H}_{11}\text{ClO}_2

  • Yield : >80% .

  • Byproducts : Dichloromethane (10–14%), diisobutylene (1.5–3.5%), unreacted chloroacetic acid (8–15%) .

  • Advantages : Catalyst recyclability, minimal waste, and scalability for continuous production .

Solvent- and Catalyst-Free High-Pressure Method

Chloroacetic acid and isobutene react at elevated temperatures (80–110°C) under autogenous pressure (3–12 bar) .
Reaction :

C2H3ClO2+C4H8C6H11ClO2\text{C}_2\text{H}_3\text{ClO}_2+\text{C}_4\text{H}_8\rightarrow \text{C}_6\text{H}_{11}\text{ClO}_2

  • Yield : 94% (based on converted isobutene) .

  • Byproducts : Di-/triisobutene (9 mmol) and tert-butanol (3 mmol) .

  • Advantages : Simplified purification (no neutralization required), high selectivity .

Method ReactantsCatalyst/SolventConditionsYieldByproducts
Acid-catalyzed Chloroacetic acid, IsobutyleneKC116 resin, Dichloromethane20–35°C, 6–10 h>80%Diisobutylene, dichloromethane
High-pressure Chloroacetic acid, IsobuteneNone80–110°C, 3–12 bar94%Diisobutene, tert-butanol

Thermal Decomposition

At elevated temperatures (>100°C), this compound undergoes decomposition, producing:

  • Isobutylene : Via retro-ene reaction.

  • Chloroacetic Acid : Acid-catalyzed hydrolysis .

Dimerization of Isobutylene

Under acidic or high-temperature conditions, isobutylene dimerizes to form diisobutylene (C₈H₁₆) :

2textC4H8C8H162\\text{C}_4\text{H}_8\rightarrow \text{C}_8\text{H}_{16}

  • Impact : Reduces isobutene availability for esterification, lowering yields .

Darzens Condensation

This compound reacts with ketones under basic conditions to form glycidic esters , intermediates for aldehyde synthesis via decarboxylation .
Reaction :

R2C O+C6H11ClO2BaseGlycidic EsterRCHO\text{R}_2\text{C O}+\text{C}_6\text{H}_{11}\text{ClO}_2\xrightarrow{\text{Base}}\text{Glycidic Ester}\rightarrow \text{RCHO}

  • Example : Synthesis of aldehydes with extended carbon chains .

Ester Hydrolysis

Under alkaline conditions, the tert-butyl ester hydrolyzes to chloroacetic acid:

C6H11ClO2+OHC2H3ClO2+C4H9OH\text{C}_6\text{H}_{11}\text{ClO}_2+\text{OH}^-\rightarrow \text{C}_2\text{H}_3\text{ClO}_2+\text{C}_4\text{H}_9\text{OH}

Industrial and Environmental Considerations

  • Waste Minimization : Both synthesis methods enable solvent/catalyst recycling, reducing waste .

  • Scalability : Acid-catalyzed methods support continuous production, while high-pressure methods achieve high space-time yields (100 g/L·h) .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of tert-butyl chloroacetate is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in several reactions:

  • Imidazol-1-yl-acetic acid hydrochloride : TBC is used to synthesize this compound, which has potential therapeutic applications.
  • Cis-disubstituted aziridine esters : These compounds are synthesized via the aza-Darzens reaction, which involves TBC as a reactant. Aziridines are important in medicinal chemistry due to their unique structural properties and biological activities .

Organic Synthesis Reactions

This compound is employed in various organic synthesis reactions:

  • Darzens Condensation : TBC can be used to prepare glycide esters from ketones, which are further transformed into aldehydes through decarboxylation. This reaction is significant for extending molecular skeletons in organic syntheses .
  • Aza-Darzens Reaction : This reaction utilizes TBC to form aziridine derivatives, which are essential in synthesizing complex organic molecules .

Industrial Applications

In addition to its use in laboratory settings, this compound has industrial applications:

  • Agrochemicals : TBC is involved in synthesizing herbicides and pesticides, contributing to agricultural productivity.
  • Fine Chemicals Production : It serves as a building block for various fine chemicals used in different industries, including cosmetics and food additives .

Case Study 1: Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride

A study demonstrated the effective use of this compound in synthesizing imidazol-1-yl-acetic acid hydrochloride through a multi-step process involving condensation reactions that yield high purity products suitable for pharmaceutical applications.

Case Study 2: Aza-Darzens Reaction

Research highlighted the efficiency of using this compound in the aza-Darzens reaction to produce cis-disubstituted aziridine esters. The study reported high yields and selectivity, showcasing TBC's utility in creating complex nitrogen-containing heterocycles essential for drug development.

Mechanism of Action

The mechanism of action of tert-butyl chloroacetate involves its role as an intermediate in various chemical reactions. It acts as a reactant in substitution reactions, where it undergoes nucleophilic substitution to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the desired product .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 107-59-5
  • IUPAC Name : tert-Butyl 2-chloroacetate
  • Molecular Formula : C₆H₁₁ClO₂
  • Molecular Weight : 150.60 g/mol
  • Physical Properties : Boiling point 155°C (decomposes), density 1.050–1.058 g/cm³ .

Synthesis :
tert-Butyl chloroacetate is synthesized via esterification of chloroacetyl chloride with tert-butyl alcohol under controlled conditions .

tert-Butyl Esters (Varying Acyl Groups)

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity/Applications
tert-Butyl acetate 540-88-5 116.16 97–98 Solvent; less reactive due to absence of electron-withdrawing groups .
tert-Butyl propionate 20487-40-5 130.18 128–130 Used in flavoring; hydrolyzes faster than tert-butyl esters with bulky substituents .
This compound 107-59-5 150.60 155 (dec) High reactivity in nucleophilic substitutions (e.g., with triisopropyl phosphite at 150°C) .

Key Differences :

  • The chloro group in this compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in alkylation and phosphorylation compared to non-halogenated tert-butyl esters .
  • Steric hindrance from the tert-butyl group slows hydrolysis relative to smaller esters (e.g., methyl chloroacetate) but accelerates under acidic conditions due to the chloro group’s electron-withdrawing effect .

Chloroacetate Esters (Varying Alkyl Groups)

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C) Reactivity/Applications
Methyl chloroacetate 96-34-4 108.52 130–132 Volatile; used in agrochemical synthesis. Reacts rapidly at room temperature .
Ethyl chloroacetate 105-39-5 122.55 143 Common alkylating agent; moderate steric hindrance .
Isopropyl chloroacetate 105-48-6 136.58 156–158 Slower nucleophilic substitution due to branched alkyl group .
This compound 107-59-5 150.60 155 (dec) Requires high temperatures for reactions (e.g., 150°C with phosphites) but offers stable intermediates .

Key Differences :

  • Reactivity : Methyl and ethyl chloroacetates react faster in nucleophilic substitutions due to lower steric hindrance. tert-Butyl’s bulk necessitates higher temperatures but improves selectivity in multi-step syntheses .
  • Volatility : Methyl chloroacetate’s lower molecular weight increases volatility, posing higher inhalation risks compared to tert-butyl derivatives .

Stability :

  • This compound is more resistant to hydrolysis than methyl/ethyl analogs under neutral conditions but decomposes in acidic/basic environments .

Research Findings

  • Synthetic Utility : this compound’s steric bulk enables selective alkylation in complex molecules, as seen in the synthesis of glycoprotein fragments and lipid A analogues .
  • Reactivity Trends : In phosphorylation reactions, this compound requires elevated temperatures (150°C) compared to methyl chloroacetate (room temperature), highlighting steric limitations .
  • Hydrolysis : Under acidic conditions (pH < 3), this compound hydrolyzes 50% faster than tert-butyl acetate due to the chloro group’s electron-withdrawing effect .

Biological Activity

tert-Butyl chloroacetate (TBCA) is an organic compound used extensively in synthetic organic chemistry, particularly as an intermediate in the production of various bioactive molecules. Its biological activity and metabolic stability are critical factors influencing its application in pharmaceuticals and agrochemicals. This article explores the biological activity of TBCA, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula : C₆H₁₁ClO₂
  • Molecular Weight : 150.602 g/mol
  • CAS Number : 107-59-5
  • Structure : TBCA features a tert-butyl group attached to a chloroacetate moiety, which contributes to its unique reactivity.

Biological Activity Overview

The biological activity of TBCA is primarily linked to its role as a precursor in the synthesis of various biologically active compounds. The following sections detail its metabolic pathways, stability, and implications for drug development.

Metabolic Stability

Research indicates that the tert-butyl group can significantly influence the metabolic stability of compounds. A study demonstrated that replacing the tert-butyl group with a trifluoromethylcyclopropyl group resulted in increased metabolic stability in vitro and in vivo. This modification led to a longer half-life and reduced clearance rates compared to TBCA derivatives, highlighting the importance of structural modifications for enhancing drug efficacy and longevity in biological systems .

Table 1: Comparison of Metabolic Stability

CompoundHalf-Life (min)Clearance (mL/min/kg)
This compound6312
Trifluoromethylcyclopropyl1146

Synthesis of Bioactive Compounds

TBCA is utilized in various synthetic pathways, including:

  • Aza-Darzens Reaction : TBCA is employed in the synthesis of imidazol-1-yl-acetic acid hydrochloride, which has potential therapeutic applications .
  • Synthesis of Glycide Esters : It serves as an intermediate for producing glycide esters via Darzens condensation reactions with aldehydes .

Case Study 1: Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride

In a solvent-free synthesis, imidazole was reacted with TBCA in the presence of potassium carbonate. This method yielded imidazol-1-yl-acetic acid tert-butyl ester, which was subsequently hydrolyzed to form the hydrochloride salt. This environmentally friendly approach emphasizes the utility of TBCA in pharmaceutical synthesis without relying on solvents .

Case Study 2: Biotransformation Studies

In vitro studies using rat and human liver microsomes revealed that TBCA undergoes significant metabolic transformation, primarily through oxidation processes. The findings suggest that while TBCA is metabolically active, modifications to its structure can enhance its stability and reduce hepatic clearance rates .

Implications for Drug Development

The reactivity and metabolic profile of TBCA make it a valuable compound in drug discovery. Its ability to participate in diverse chemical reactions while being subject to metabolic modifications underscores the need for careful consideration during lead optimization processes.

Q & A

Basic Questions

Q. What are the critical storage and handling considerations for tert-butyl chloroacetate to ensure laboratory safety?

  • Methodological Answer :

  • Storage : Store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight. Use inert, sealed containers to prevent moisture ingress. Separate from oxidizing agents (e.g., peroxides, nitrates), strong acids (e.g., HCl, H₂SO₄), and bases (e.g., NaOH) .
  • Handling : Use explosion-proof equipment and avoid sparks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation risks .

Q. What synthetic routes are available for tert-butyl chloroacetate, and what are their experimental yields?

  • Methodological Answer : A common method involves reacting tert-butyl alcohol with chloroacetyl chloride in the presence of dimethylaniline as an acid scavenger. Example protocol:

  • Add 0.4 mol tert-butyl alcohol dropwise to 0.4 mol chloroacetyl chloride and 0.71 mol dimethylaniline. Reflux for 12 hours, then isolate via distillation under reduced pressure (1.47 kPa). Typical yield: ~58% .
  • Key Tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and confirm product purity via GC-MS (>97% purity achievable) .

Q. What are the known incompatibilities and reaction hazards associated with tert-butyl chloroacetate?

  • Methodological Answer :

  • Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄), releasing toxic gases (e.g., HCl). Avoid contact with water, which may hydrolyze the ester to chloroacetic acid and tert-butanol .
  • Hazard Mitigation : Pre-test small-scale reactions under controlled conditions. Use inert atmospheres (N₂/Ar) for reactions involving reactive reagents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported boiling points of tert-butyl chloroacetate under different pressure conditions?

  • Methodological Answer :

  • Data Variation : Literature reports boiling points of 48–49°C at 11 mmHg and 157.5°C at 760 mmHg . Use the Clausius-Clapeyron equation to calculate boiling points at specific pressures:
    ln(P2P1)=ΔHvapR(1T21T1)\ln\left(\frac{P_2}{P_1}\right) = -\frac{\Delta H_{\text{vap}}}{R} \left(\frac{1}{T_2} - \frac{1}{T_1}\right)

where ΔHvap\Delta H_{\text{vap}} can be estimated from vapor pressure data (e.g., 2.8 mmHg at 25°C ). Validate experimentally using a vacuum distillation setup .

Q. What strategies are recommended for assessing the purity of tert-butyl chloroacetate, and which analytical techniques are most effective?

  • Methodological Answer :

  • GC Analysis : Use a polar column (e.g., DB-WAX) with FID detection. Retention time comparison against a certified standard (>97% purity achievable) .
  • Refractive Index (RI) : Measure RI at 20°C (reported: 1.423–1.425). Deviations >0.005 indicate impurities .
  • NMR Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., tert-butyl group at δ 1.45 ppm; CH₂Cl at δ 4.15 ppm) .

Q. How should researchers approach the lack of comprehensive toxicological data for tert-butyl chloroacetate when designing experiments?

  • Methodological Answer :

  • Precautionary Principle : Assume toxicity based on structural analogs (e.g., chloroacetates) and hazard codes (H314: severe skin burns; H331: toxic if inhaled) .
  • Risk Assessment : Conduct in silico toxicity predictions using tools like EPA’s TEST or OECD QSAR Toolbox. Perform acute toxicity assays (e.g., Daphnia magna LC₅₀) for ecotoxicological profiling .

Q. What mechanistic insights explain the stability of tert-butyl chloroacetate under varying pH conditions?

  • Methodological Answer :

  • Hydrolysis Kinetics : The ester is stable in neutral conditions but hydrolyzes rapidly in acidic or alkaline media. Monitor hydrolysis via pH-stat titration:
  • Acidic Conditions : Protonation of the ester oxygen accelerates cleavage to chloroacetic acid.
  • Basic Conditions : Nucleophilic attack by OH⁻ forms tert-butoxide and chloroacetate ion .
  • Experimental Validation : Use FT-IR to track carbonyl peak (C=O at ~1740 cm⁻¹) disappearance .

Q. Data Contradiction Analysis

Q. How should conflicting data on acute toxicity (e.g., H302+H312 vs. "no acute toxicity data") be interpreted?

  • Methodological Answer :

  • Source Evaluation : states "no acute toxicity data," while classifies it as harmful (H302+H312). Cross-reference with SDS from reputable databases (e.g., PubChem, ECHA).
  • Mitigation : Treat as a Category 4 oral toxin (LD₅₀ > 2000 mg/kg) until confirmed. Use ALARA (As Low As Reasonably Achievable) exposure limits and biological monitoring .

Properties

IUPAC Name

tert-butyl 2-chloroacetate
Source PubChem
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InChI

InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUYMVWXKHQSIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
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DSSTOX Substance ID

DTXSID7059351
Record name 1,1-Dimethylethyl chloroacetate
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Molecular Weight

150.60 g/mol
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CAS No.

107-59-5
Record name tert-Butyl chloroacetate
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Record name tert-butyl chloroacetate
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